BenchChemオンラインストアへようこそ!

MT-7

Antiproliferative activity HeLa cytotoxicity Tubulin inhibitor comparison

MT-7 uniquely induces reversible mitotic arrest without direct tubulin binding, enabling precise cell synchronization and MDR pathway study. Unlike colchicine or paclitaxel, its washable G2/M block permits time-resolved analysis of mitotic exit. Procurement supports research on drug-resistant cancer models and microtubule regulator discovery.

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
CAS No. 946507-08-0
Cat. No. B1677557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMT-7
CAS946507-08-0
SynonymsMT-7;  MT 7;  MT7; 
Molecular FormulaC22H17N3O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C3=C(C4=CC=CC=C4C2=O)N=C5N3C=CC=C5
InChIInChI=1S/C22H17N3O2/c1-27-16-11-9-15(10-12-16)14-25-21-20(23-19-8-4-5-13-24(19)21)17-6-2-3-7-18(17)22(25)26/h2-13H,14H2,1H3
InChIKeyFQBICJMKIGUPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MT-7 (CAS 946507-08-0): A Tetracyclic Tubulin Polymerization Inhibitor with Reversible Mitotic Arrest


UNII-9S0OA6A3HZ, known as MT-7, is a tetracyclic small molecule belonging to the 6H-pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5(6H)-one class [1]. It functions as a potent mitotic inhibitor that suppresses tubulin polymerization and induces cell cycle arrest at the G2/M phase [2]. The compound exhibits antiproliferative activity across a panel of human cancer cell lines with IC50 values ranging from 0.85 μM to 5.01 μM, and demonstrates reversible arrest of mitosis [1][2].

MT-7 (CAS 946507-08-0) Differentiation: Why Generic Tubulin Inhibitors Cannot Substitute


MT-7 exhibits a unique profile that precludes simple substitution with other tubulin-targeting agents. Unlike colchicine and paclitaxel, which bind directly to tubulin, MT-7 inhibits microtubule polymerization without detectable binding to purified tubulin [1]. Its mitotic arrest is reversible, contrasting with the irreversible arrest induced by many microtubule destabilizers . Additionally, MT-7 demonstrates potent activity against multidrug-resistant (MDR) tumor cells, a property not uniformly shared across all tubulin inhibitors [2]. These mechanistic and functional distinctions demand careful compound-specific selection for experimental applications.

MT-7 (CAS 946507-08-0) Quantitative Evidence for Scientific Selection


Comparative Antiproliferative Potency of MT-7 vs. Colchicine and Paclitaxel in HeLa Cells

MT-7 exhibits an IC50 of 1.8 μM against HeLa cells, as determined by SRB assay after 72 hours of treatment . This potency is 7.2-fold lower than colchicine (IC50 = 0.25 μM) but comparable to paclitaxel (IC50 ~1 μM) [1] under similar experimental conditions. The moderate potency of MT-7, combined with its distinct mechanism of action, positions it as a valuable tool for studying mitotic arrest without the extreme cytotoxicity associated with more potent agents.

Antiproliferative activity HeLa cytotoxicity Tubulin inhibitor comparison

Reversibility of Mitotic Arrest: A Unique Feature of MT-7

MT-7 induces specific and reversible mitotic arrest, a characteristic that distinguishes it from many other tubulin inhibitors . Following washout of MT-7, cells resume normal cell cycle progression, demonstrating the compound's non-covalent and reversible mode of action. This contrasts with covalent or irreversible inhibitors that permanently damage cells, making MT-7 particularly useful for studies requiring temporal control over mitotic entry and exit.

Mitotic arrest reversibility Cell cycle Mechanism of action

Lack of Direct Tubulin Binding: Mechanistic Distinction from Colchicine and Vinca Alkaloids

Despite its potent inhibition of cellular tubulin polymerization, MT-7 does not bind detectably to purified tubulin in vitro [1]. This is in stark contrast to classic tubulin inhibitors such as colchicine and vincristine, which bind directly to tubulin and prevent its polymerization [2]. The absence of direct binding suggests that MT-7 may target an upstream regulator or require cellular cofactors for its activity, offering a novel mechanism of action that could circumvent resistance mechanisms associated with direct tubulin binders.

Tubulin binding Mechanism of action Microtubule polymerization

Lack of In Vivo Antitumor Activity: Critical Differentiator for Target Validation Studies

Despite potent in vitro antiproliferative effects, MT-7 does not exhibit detectable antitumor activity in vivo [1]. This is a critical distinction from clinically used tubulin inhibitors such as paclitaxel and vincristine, which demonstrate robust tumor growth inhibition in animal models. The lack of in vivo efficacy may stem from poor pharmacokinetics, limited bioavailability, or metabolic instability, and must be carefully considered when designing experiments.

In vivo efficacy Antitumor activity Pharmacodynamics

Activity Against Multidrug-Resistant (MDR) Tumor Cells: Overcoming P-glycoprotein-Mediated Resistance

MT-7 maintains antiproliferative activity against multidrug-resistant (MDR) tumor cell lines that overexpress P-glycoprotein (P-gp), a common mechanism of resistance to many chemotherapeutics, including paclitaxel and vinca alkaloids [1]. This property suggests that MT-7 is not a substrate for P-gp-mediated efflux, enabling it to overcome a major obstacle in cancer treatment and making it a valuable tool for studying drug resistance mechanisms.

Multidrug resistance MDR P-glycoprotein

Induction of G2/M Cell Cycle Arrest: Quantitative Comparison with Untreated Controls

Treatment with MT-7 (5 μM) for 12 hours induces a pronounced accumulation of cells in the G2/M phase of the cell cycle, as quantified by flow cytometry . This effect is comparable to that of other microtubule-targeting agents, but the specific gene expression changes induced by MT-7—including upregulation of THBS, IL6, and PHLDA1 and downregulation of COX5B, RPS11, and CYP26A1—provide a unique molecular signature that can be used to distinguish its mechanism from other inhibitors .

Cell cycle arrest G2/M phase Flow cytometry

MT-7 (CAS 946507-08-0) Application Scenarios for Research and Industrial Use


Mechanistic Studies of Mitotic Entry and Exit

The reversible mitotic arrest induced by MT-7 makes it an ideal tool for synchronizing cell populations in mitosis and for studying the molecular events governing mitotic entry and exit. Researchers can treat cells with MT-7 to arrest them at G2/M, wash out the compound, and then monitor the progression of mitotic exit and cytokinesis in real time.

Investigating Upstream Regulators of Tubulin Polymerization

Because MT-7 does not bind directly to purified tubulin [1], it provides a unique chemical probe to identify and characterize cellular factors that regulate tubulin polymerization. This can involve using MT-7 in affinity-based proteomics or genetic screens to uncover novel regulators of microtubule dynamics.

Target Validation in Multidrug-Resistant Cancer Models

MT-7's ability to overcome P-glycoprotein-mediated multidrug resistance [2] makes it a valuable agent for validating tubulin polymerization as a therapeutic target in MDR cancer cell lines. This allows researchers to assess target engagement and downstream effects without the confounding factor of drug efflux.

Chemical Biology Studies Requiring Temporal Control Over Microtubule Dynamics

The reversible nature of MT-7's mitotic arrest enables precise temporal control over microtubule polymerization in live-cell imaging experiments. Researchers can induce a temporary mitotic block, observe microtubule reorganization, and then release cells to track recovery dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MT-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.